1,2-Dichloroethyltrichlorosilane

Beschreibung

Significance of Organosilicon Compounds in Contemporary Chemical Research

Organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds, hold a significant position in modern chemical research and industry. nih.gov Their importance stems from a unique combination of properties inherited from both organic and inorganic precursors. rsc.org Unlike their purely carbon-based counterparts, many organosilicon compounds exhibit enhanced thermal stability, chemical resistance, and hydrophobicity. nih.govrsc.org These characteristics make them indispensable as building blocks and intermediates in organic synthesis. researchgate.net

The field of organosilicon chemistry has expanded dramatically, moving beyond simple analogues of organic molecules to a diverse class of materials with wide-ranging applications. researchgate.net They are fundamental to the production of silicones, which include oils, elastomers, and resins. Furthermore, their utility extends to high-technology sectors, where they are used in electronics as insulating materials and in coatings for their protective and adhesive properties. rsc.org In medicinal chemistry, the introduction of silicon into organic molecules is a strategy being explored to modify physicochemical properties and develop new therapeutic agents. rsc.org The ability of silicon to form stable hypercoordinate structures, a rarity for carbon, continues to open new avenues in fundamental and applied chemical research. researchgate.net

Historical Context of Halogenated Organosilanes in Chemical Synthesis

The history of halogenated organosilanes is central to the development of organosilicon chemistry. The journey began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. nih.gov A pivotal advancement came in the early 20th century through the extensive work of Frederic Kipping, who utilized Grignard reagents to form C-Si bonds by reacting them with silicon tetrachloride, a foundational method for producing various alkyl and aryl-substituted chlorosilanes. nih.gov

The industrial-scale production of halogenated organosilanes was revolutionized in the 1940s with the invention of the "Direct Process" by Eugene G. Rochow and Richard Müller. researchgate.net This process involves the reaction of elemental silicon with alkyl or aryl halides, typically methyl chloride, to produce methylchlorosilanes, which are the primary precursors to silicones. researchgate.netresearchgate.net Concurrently, the development of hydrosilylation in the mid-1940s provided another crucial method for C-Si bond formation, involving the addition of a silicon-hydride bond across an unsaturated C-C bond, often starting from trichlorosilane. researchgate.net These landmark developments in the synthesis of halogenated organosilanes established them as versatile and essential reagents that underpin much of the modern silicone industry and advanced materials science.

Structural Features and Nomenclature Considerations for 1,2-Dichloroethyltrichlorosilane

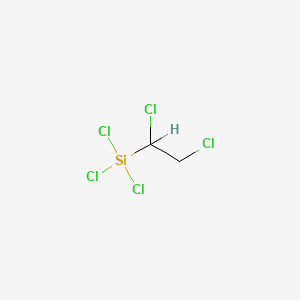

The structure of this compound (Molecular Formula: C₂H₃Cl₅Si) is explicitly described by its name. The molecule consists of an ethyl group that is substituted with two chlorine atoms, one on each carbon atom (-CHClCH₂Cl). This dichloroethyl group is bonded to a silicon atom, which is also bonded to three chlorine atoms, forming a trichlorosilyl (B107488) group (-SiCl₃). The silicon atom is tetravalent with a tetrahedral geometry. nih.gov

The nomenclature follows the systematic rules for organosilicon compounds, where the molecule is named as a substituted silane (B1218182). In this case, "trichlorosilane" indicates a silane (SiH₄) derivative where three hydrogen atoms are replaced by chlorine. The group attached to the fourth position on the silicon is "1,2-dichloroethyl," specifying the precise location of the chlorine atoms on the ethyl substituent. Organofunctional silanes of this type are often represented by the general formula R-SiX₃, where 'R' is an organic functional group and 'X' is a hydrolyzable group, such as a halogen.

Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₃Cl₅Si | |

| Molecular Weight | 232.396 g/mol | |

| Density | 1.503 g/cm³ | |

| Boiling Point | 189.1°C at 760 mmHg | |

| Flash Point | 79.5°C | |

| Index of Refraction | 1.484 |

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a chemical intermediate, particularly in dehydrochlorination reactions. The elimination of hydrogen chloride (HCl) from its structure is a key transformation. Studies have reported the dehydrochlorination of this compound in the presence of catalysts such as aluminum chloride. researchgate.net This reaction is significant because it is a potential pathway for the synthesis of vinyltrichlorosilane, an important monomer used in the production of crosslinkable polymers and as a coupling agent.

The research trajectory for this compound can be understood by analogy to its well-studied carbon counterpart, 1,2-dichloroethane (B1671644) (EDC). The pyrolysis and catalytic dehydrochlorination of EDC to produce vinyl chloride is a cornerstone of the polymer industry. nih.gov Extensive research has been conducted on various catalysts for this process, including activated carbons and metal oxides, to improve efficiency and reduce coking at lower temperatures. nih.govrsc.orgrsc.org Similarly, investigations into the dehydrochlorination of this compound are driven by the goal of developing efficient, low-energy routes to valuable vinylsilane monomers. The exploration of different catalysts and reaction conditions to selectively remove HCl and form a carbon-carbon double bond represents the principal direction of research for this halogenated organosilane.

Structure

3D Structure

Eigenschaften

IUPAC Name |

trichloro(1,2-dichloroethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl5Si/c3-1-2(4)8(5,6)7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYVBFOZDSGKNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C([Si](Cl)(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275771, DTXSID90883526 | |

| Record name | 1,2-Dichloroethyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, trichloro(1,2-dichloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684-00-4, 6941-39-5 | |

| Record name | Trichloro(1,2-dichloroethyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=684-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichloro(1,2-dichloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichloro(1,2-dichloroethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichloroethyltrichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, trichloro(1,2-dichloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,2-DICHLOROETHYL)TRICHLOROSILANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Dichloroethyltrichlorosilane

Direct Halogenation Routes to Dichloroethyltrichlorosilanes

Direct halogenation represents a fundamental approach to the synthesis of saturated organosilanes from their unsaturated precursors. This method involves the addition of a halogen across a carbon-carbon double bond.

Chlorine Addition to Vinyltrichlorosilane

The synthesis of 1,2-dichloroethyltrichlorosilane can be achieved through the direct addition of chlorine (Cl₂) to vinyltrichlorosilane (CH₂=CHSiCl₃). This reaction is an example of an electrophilic addition, a common mechanism for alkenes.

The process is initiated by the polarization of the chlorine molecule as it approaches the electron-rich double bond of vinyltrichlorosilane. The π electrons from the double bond attack one of the chlorine atoms, which acts as an electrophile, while the other chlorine atom departs as a chloride ion. This results in the formation of a cyclic chloronium ion intermediate, where the positively charged chlorine atom is bonded to both carbon atoms of the original double bond. youtube.comlibretexts.org

In the subsequent step, the chloride ion, acting as a nucleophile, attacks one of the carbon atoms of the cyclic intermediate from the side opposite the chloronium bridge (an anti-attack). youtube.comlibretexts.org This backside attack opens the three-membered ring, leading to the formation of the final product, this compound (ClCH₂CHClSiCl₃), with the two chlorine atoms in an anti configuration. youtube.com The reaction mechanism ensures a specific stereochemical outcome. libretexts.org

Friedel-Crafts Alkylation Approaches for Related Chlorosilanes

Friedel-Crafts reactions are a cornerstone of organic synthesis for attaching substituents to aromatic rings. mt.com While not a direct synthesis of this compound, this compound serves as a crucial reagent in the alkylation of other aromatic molecules.

Alkylation of Polychlorobenzenes with this compound

Research has demonstrated that this compound can act as an alkylating agent in Friedel-Crafts reactions with various polychlorinated benzenes. researchgate.netjst.go.jp In a typical procedure, this compound is reacted with an excess of a mono-, di-, or trichlorobenzene at elevated temperatures, approximately 120 °C, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). researchgate.net

Interestingly, the reaction proceeds with regiospecificity to yield (2,2-diarylethyl)trichlorosilanes, with reported yields between 61% and 69%. This outcome indicates that a carbocation rearrangement occurs during the reaction, leading to a more stable intermediate before the alkylation of the second aromatic ring. The corresponding (1,2-diarylethyl)silane regioisomers are not observed. researchgate.net

| Reactant (Polychlorobenzene) | Alkylating Agent | Catalyst | Temperature | Product Type | Yield (%) |

| Mono-, Di-, and Trichlorobenzenes | This compound | AlCl₃ | 120 °C | (2,2-Diarylethyl)trichlorosilane | 61-69 |

Catalytic Aspects of Lewis Acid Mediated Alkylations

The role of the Lewis acid is central to the success of Friedel-Crafts alkylations. masterorganicchemistry.com In the context of using this compound as an alkylating agent, a strong Lewis acid like aluminum chloride (AlCl₃) is essential for activating the C-Cl bond. researchgate.netvedantu.com The Lewis acid coordinates with one of the chlorine atoms on the ethyl chain, making it a better leaving group and facilitating the formation of a carbocation or a highly polarized complex. mt.commasterorganicchemistry.com This electrophilic species is then attacked by the electron-rich aromatic ring. vedantu.com

The efficiency of various Lewis acids can differ. For related cycloalkylation reactions involving chlorosilanes, the catalytic efficiency has been observed to decrease in the order: AlCl₃ > AlBr₃ > HfCl₄ > ZrCl₄ > TiCl₄. researchgate.net The choice of catalyst is therefore critical and can influence reaction rates and product distribution. researchgate.net Furthermore, the substituent groups on the silicon atom can also affect reactivity; in general, the reactivity of related (dichloroalkyl)silanes in these alkylations increases with the number of methyl groups on the silicon atom. researchgate.net

Nucleophilic Substitution Strategies in the Formation of Chlorosilanes

Nucleophilic substitution at a silicon center is a versatile method for the synthesis of various organosilicon compounds, including chlorosilanes. nih.gov This strategy involves the replacement of a leaving group on a silicon atom by a nucleophile.

While direct synthesis of this compound via this method is not common, the formation of other functionalized chlorosilanes often relies on nucleophilic substitution principles. For example, hydrosilanes (containing an Si-H bond) can be converted to chlorosilanes. This transformation can be achieved by reacting the hydrosilane with a chlorinating agent. nih.gov In some methods, this reaction is catalyzed by a Lewis acid in the presence of an arylaminohydrochloric acid salt, which provides a mild route to chlorosilanes from the corresponding hydrosilanes.

Another key reaction is the substitution of a chloride on a chlorosilane with a carbon nucleophile, such as an organomagnesium (Grignard) reagent. nih.gov These reactions, which can be catalyzed by zinc salts, are fundamental for creating new silicon-carbon bonds and synthesizing more complex tetraorganosilanes from chlorosilane precursors. nih.gov

Optimization of Synthetic Pathways for Yield and Purity

Maximizing the yield and purity of the target compound is a critical aspect of chemical synthesis. azom.com For the production of this compound and other chlorosilanes, several strategies can be employed.

Key reaction parameters such as temperature, pressure, reaction time, and molar ratios of reactants must be carefully controlled. pensoft.net In processes like the hydrochlorination of silicon tetrachloride to form trichlorosilane, a precursor for many organosilanes, optimizing these conditions is crucial for achieving high conversion rates. pensoft.netpensoft.net For instance, simulation and optimization studies have identified preferable process parameters that can lead to conversion rates of 98-99%. pensoft.net

Reactivity and Reaction Pathways of 1,2 Dichloroethyltrichlorosilane

Electrophilic and Nucleophilic Reactivity at the Silicon Center

The silicon atom in 1,2-dichloroethyltrichlorosilane is highly electrophilic due to the electron-withdrawing effects of the three chlorine atoms and the dichloroethyl group. This electrophilicity governs its reactions with nucleophiles.

Hydrolysis Reactions of the Silane (B1218182) Group

The trichlorosilyl (B107488) group of this compound is readily susceptible to hydrolysis. This reaction involves the nucleophilic attack of water on the silicon atom, leading to the stepwise replacement of the chlorine atoms with hydroxyl groups. The initial hydrolysis product is 1,2-dichloroethyl(trihydroxysilane). These silanetriols are generally unstable and readily undergo condensation reactions, forming siloxane bonds (Si-O-Si) and ultimately leading to the formation of a complex, cross-linked polysiloxane network. nih.gov

Step 1: Hydrolysis R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl

Step 2: Condensation 2R-Si(OH)₃ → (HO)₂R-Si-O-Si-R(OH)₂ + H₂O

This condensation process continues to form a polymeric structure. The presence of two chlorine atoms on the ethyl group can influence the rate of hydrolysis and the properties of the resulting polysiloxane due to their electronic and steric effects.

Reactivity of Chlorine Atoms on the Ethyl Moiety

The chlorine atoms on the ethyl group of this compound are susceptible to nucleophilic attack, a characteristic reaction of alkyl halides.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the chloroethyl group involve the displacement of a chloride ion by a nucleophile. This can be a useful method for introducing various functional groups onto the ethyl chain. Common nucleophiles that can react with the chloroethyl group include amines and alkoxides.

The reaction with amines, for example, can proceed to form amino-substituted organosilanes. These reactions typically follow an Sₙ2 mechanism, especially with primary and secondary amines. chemguide.co.ukyoutube.comyoutube.comlibretexts.orgsavemyexams.com The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. It is important to note that the reaction can be complex, as the initially formed secondary amine can further react with another molecule of the chloroalkylsilane, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.ukyoutube.com

Alkoxides, the conjugate bases of alcohols, are also potent nucleophiles that can displace the chlorine atoms on the ethyl group to form ether linkages. libretexts.org These reactions are typically carried out under basic conditions to generate the alkoxide ion.

General Reaction Scheme for Nucleophilic Substitution:

Cl-CH₂-CH₂-SiCl₃ + Nu⁻ → Nu-CH₂-CH₂-SiCl₃ + Cl⁻

Where Nu⁻ represents a nucleophile such as R₂N⁻ (from an amine) or RO⁻ (from an alcohol).

Reduction Reactions Leading to Organosilicon Derivatives

The chlorine atoms on both the silicon center and the ethyl group can be reduced. Metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are common reducing agents used for such transformations. masterorganicchemistry.com LiAlH₄ is a powerful reducing agent capable of reducing both the Si-Cl bonds and the C-Cl bonds. masterorganicchemistry.com The reduction of the trichlorosilyl group would yield a silane (Si-H) functionality, while the reduction of the dichloroethyl group would result in an ethyl group.

The general outcome of the reduction of this compound with a strong reducing agent like LiAlH₄ can be predicted as follows:

Cl-CH₂-CH₂-SiCl₃ + [H] → CH₃-CH₂-SiH₃

The specific products and their yields would depend on the reaction conditions, including the choice of reducing agent, solvent, and temperature. For instance, NaBH₄ is a milder reducing agent than LiAlH₄ and might selectively reduce one type of chloro-group over the other under controlled conditions. nih.govrsc.org

Elimination Reactions: Dehydrohalogenation Studies

Under appropriate conditions, this compound can undergo elimination reactions, specifically dehydrohalogenation, to form unsaturated organosilicon compounds.

Thermal Pyrolysis Pathways of α,β-Dichloroethyltrichlorosilane

The thermal decomposition of chlorinated hydrocarbons is a well-studied area, and similar principles can be applied to chloroalkylsilanes. The pyrolysis of this compound can lead to the elimination of hydrogen chloride (HCl) to form vinyltrichlorosilane. This reaction is a key industrial route for the production of vinyltrichlorosilane, an important monomer for silicone polymers.

The dehydrochlorination reaction is typically carried out at elevated temperatures, often in the gas phase. rsc.org The mechanism is believed to proceed via a unimolecular elimination pathway. The high temperatures provide the necessary activation energy to break the C-H and C-Cl bonds, leading to the formation of a double bond and the expulsion of an HCl molecule.

Reaction Scheme for Dehydrochlorination:

Cl-CH₂-CH₂-SiCl₃ → CH₂=CH-SiCl₃ + HCl

Studies on the gas-phase pyrolysis of the closely related 2-chloroethyltrichlorosilane (B1580924) have been reported, providing insights into the kinetics and mechanism of such dehydrochlorination reactions. rsc.org The pyrolysis of 1,2-dichloroethane (B1671644) to produce vinyl chloride is also a well-understood industrial process that shares mechanistic similarities. rsc.org

The table below summarizes the key reaction types discussed for this compound.

| Reaction Type | Reactant | Product(s) | Conditions |

| Hydrolysis | Water | 1,2-dichloroethyl(trihydroxysilane), Polysiloxanes | Presence of water |

| Nucleophilic Substitution | Amines, Alkoxides | Amino- or alkoxy-substituted ethyltrichlorosilane | Basic conditions |

| Reduction | Metal Hydrides (e.g., LiAlH₄) | Ethylsilane | Anhydrous solvent |

| Dehydrohalogenation | Heat | Vinyltrichlorosilane, HCl | High temperature, gas phase |

Base-Mediated Elimination Reactions (e.g., with Quinoline)

The treatment of this compound with a tertiary amine base like quinoline (B57606) results in a dehydrochlorination reaction. This elimination of hydrogen chloride from the dichloroethyl group leads to the formation of a vinylsilane. Specifically, the reaction of this compound with quinoline yields α-chlorovinyltrichlorosilane. nih.gov This reaction highlights the role of the base in abstracting a proton, facilitating the elimination of a chlorine atom to form a carbon-carbon double bond.

Kinetic Studies of β-Elimination in Dihaloethyltrihalosilanes

Friedel-Crafts Type Reactions with Aromatic Systems

This compound can act as an alkylating agent in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov These reactions lead to the formation of carbon-carbon bonds between the ethyl group of the silane and the aromatic ring.

The Friedel-Crafts reaction of this compound with aromatic systems proceeds through a mechanism that involves the formation of a carbocation intermediate. The initial step is the interaction of the Lewis acid with one of the chlorine atoms on the ethyl group, leading to its departure and the generation of a primary carbocation. This primary carbocation is highly unstable and rapidly rearranges to a more stable secondary carbocation through a 1,2-hydride shift. This rearranged carbocation then acts as the electrophile that attacks the aromatic ring. This carbocation rearrangement is a key factor in determining the regioselectivity of the final product, leading exclusively to the formation of 2,2-diaryl substituted products rather than 1,2-disubstituted isomers. nih.gov

The reaction of this compound with an excess of an aromatic compound, such as benzene (B151609) or substituted benzenes, in the presence of aluminum chloride at elevated temperatures, yields (2,2-diarylethyl)trichlorosilanes. nih.gov In a typical reaction, a six-fold excess of the aromatic compound is used at a temperature of 120°C. The yields of these reactions are generally in the range of 61-69%. nih.gov The diarylation occurs at the second carbon of the ethyl group due to the carbocation rearrangement mentioned previously.

Table 1: Friedel-Crafts Alkylation of Aromatic Compounds with this compound

| Aromatic Compound | Product | Yield (%) |

| Benzene | (2,2-Diphenylethyl)trichlorosilane | 65 |

| Toluene | (2,2-Di-p-tolylethyl)trichlorosilane | 68 |

| Chlorobenzene | [2,2-Bis(4-chlorophenyl)ethyl]trichlorosilane | 61 |

An interesting outcome of the Friedel-Crafts reaction with certain substituted benzenes is the formation of cyclic products. For instance, the reaction of this compound with 1,2,3,4-tetrachlorobenzene (B165215) does not yield the expected diarylethyltrichlorosilane. Instead, it leads to the formation of a silyl-substituted indane in a high yield of 84%. nih.gov This is proposed to occur through an initial Friedel-Crafts alkylation to form a mono-arylated intermediate, which then undergoes dehydrochlorination to form a β-(trichlorosilyl)styrene derivative. This styrene (B11656) derivative can then undergo an acid-catalyzed dimerization followed by an intramolecular cyclization to form the substituted indane ring system. nih.gov

Formation of Novel Organosilicon Compounds via Derivatization Reactions

The products obtained from the reactions of this compound serve as versatile intermediates for the synthesis of new organosilicon compounds. For example, the (2,2-diarylethyl)trichlorosilanes can be subjected to further chemical transformations. The trichlorosilyl group is a reactive site that can undergo hydrolysis, alcoholysis, or reaction with Grignard reagents to replace the chlorine atoms with other functional groups.

Furthermore, the silyl-substituted indanes formed through intramolecular cyclization can also be derivatized. The trichlorosilyl group can be modified as described above. Additionally, the aromatic rings of the indane structure can undergo further electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. These derivatization reactions open up possibilities for the synthesis of a diverse array of novel organosilicon compounds with potentially interesting properties and applications.

Reaction with Various Organic Compounds to Develop Functionalized Organosilicon Structures

This compound [(ClCH₂CHCl)SiCl₃] is a reactive organosilicon compound that serves as a precursor for the synthesis of various functionalized organosilicon structures. Its reactivity is primarily centered around the two chlorine atoms on the ethyl group and the three chlorine atoms attached to the silicon atom. These reactive sites allow for a range of chemical transformations, including dehydrochlorination, nucleophilic substitution, and reactions with organometallic reagents.

A key reaction pathway for this compound involves its dehydrochlorination to form vinyltrichlorosilane (CH₂=CHSiCl₃). This transformation is significant as vinyltrichlorosilane is a versatile monomer and intermediate in organosilicon chemistry. The dehydrochlorination can be achieved using various reagents, including quinoline. nih.gov The resulting vinyltrichlorosilane can then undergo a variety of reactions to introduce different functional groups.

The silicon-chlorine bonds in this compound and its derivatives are susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols and amines. For instance, the reaction with anhydrous ethyl alcohol leads to the replacement of the chlorine atoms on the silicon with ethoxy groups. nih.gov

Furthermore, the carbon-chlorine bonds on the ethyl group can also participate in reactions. For example, the addition of halogens like bromine across the double bond of the vinyl intermediate (formed from dehydrochlorination) has been demonstrated. nih.gov

The following tables summarize some of the reported reactions involving derivatives of this compound, showcasing the transformation into various functionalized organosilicon compounds.

Table 1: Dehydrochlorination and Subsequent Reactions of this compound Derivatives

| Reactant(s) | Reagent(s) | Product(s) | Reaction Conditions | Observations | Reference |

| β-Dichloroethyltrichlorosilane | Anhydrous Quinoline | α-Chlorovinyltrichlorosilane | - | Dehydrochlorination | nih.gov |

| α-Chlorovinyltrichlorosilane | Anhydrous Ethyl Alcohol | α-Chlorovinyltriethoxysilane | 30-minute reflux | Replacement of Si-Cl with Si-OEt | nih.gov |

| Vinyltrichlorosilane | Bromine | α,β-Dibromoethyltrichlorosilane | - | Halogen addition | nih.gov |

| α,β-Dibromoethyltrichlorosilane | Anhydrous Ethyl Alcohol | α,β-Dibromoethyltriethoxysilane | 1-hour reflux | Replacement of Si-Cl with Si-OEt | nih.gov |

Table 2: Synthesis of Functionalized Silanes from Vinyltrichlorosilane

| Reactant(s) | Reagent(s) | Product(s) | Yield (%) | Physical Properties (B.P.) | Reference |

| Vinyltrichlorosilane | Ethyl Alcohol | Vinyltriethoxysilane | 80 | 160-161 °C | nih.gov |

| α-Chlorovinyltrichlorosilane | Ethyl Alcohol | α-Chlorovinyltriethoxysilane | 49 | 175-176 °C (750 mm) | nih.gov |

| α,β-Dibromoethyltrichlorosilane | Ethyl Alcohol | α,β-Dibromoethyltriethoxysilane | - | 100-102 °C (2 mm) | nih.gov |

It is important to note that the reactivity of the chloro-substituents on the ethyl group can be influenced by their position (α or β to the silicon atom). For instance, in dehydrochlorination reactions, the β-halogen is preferentially lost over the α-halogen. nih.gov The resulting vinyl and substituted vinyl silanes are valuable building blocks for the synthesis of a wide array of organosilicon materials with tailored properties.

Advanced Spectroscopic and Computational Approaches in the Study of 1,2 Dichloroethyltrichlorosilane

Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation

Real-time analysis of chemical reactions is crucial for understanding and optimizing synthetic processes. Spectroscopic methods are at the forefront of these investigations, offering non-invasive ways to track the evolution of reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Reaction Analysis

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structural changes that occur within a reaction mixture in real-time. electrochem.org This technique allows for the direct observation of reactive species and transient intermediates that might be missed by conventional ex-situ analysis. electrochem.org For instance, in studies of complex reaction systems, in-situ NMR can differentiate between various species present in solution, providing critical data on their formation and consumption over time. nih.gov The ability to monitor changes in chemical shifts and coupling constants provides detailed structural information, helping to elucidate reaction mechanisms at a molecular level. nih.gov

Recent advancements have enabled the application of in-situ NMR to a wide range of chemical processes, including "click" chemistry reactions, by allowing for monitoring directly within the NMR tube under specific conditions like UV irradiation. nih.gov This approach has proven successful in tracking the disappearance of reactant signals and the emergence of product peaks, offering a quantitative measure of reaction progress. nih.gov

Table 1: Applications of In-Situ NMR in Reaction Analysis

| Application | Information Gained | Example System |

|---|---|---|

| Reaction Monitoring | Real-time concentration profiles of reactants, intermediates, and products. | Thiol-ene "click" coupling reactions. nih.gov |

| Mechanistic Studies | Identification of transient intermediates and elucidation of reaction pathways. | Redox flow batteries. nih.gov |

Mass Spectrometry Techniques for Intermediate Identification (e.g., PSI-ESI-MS, IMS-MS)

Mass spectrometry (MS) is an exceptionally sensitive technique for identifying and characterizing reaction intermediates, particularly those present at low concentrations. nih.govrsc.org Electrospray ionization (ESI-MS) is frequently employed to gently transfer ions from the condensed phase into the gas phase for analysis, making it ideal for studying charged intermediates in catalytic reactions. nih.govresearchgate.net The combination of MS with other techniques, such as ion mobility spectrometry (IMS-MS), provides an additional dimension of separation based on the size and shape of ions, allowing for the differentiation of isomeric intermediates. nih.gov

Techniques like Paper Spray Ionization (PSI) coupled with ESI-MS have emerged as powerful tools for the rapid screening and mechanistic investigation of chemical reactions. These methods allow for the direct analysis of reaction mixtures with minimal sample preparation.

Table 2: Mass Spectrometry Techniques for Intermediate Identification

| Technique | Principle | Application to 1,2-Dichloroethyltrichlorosilane Reactions |

|---|---|---|

| PSI-ESI-MS | Soft ionization method for direct analysis of complex mixtures. | Rapid identification of transient cationic or anionic silicon-containing intermediates. |

| IMS-MS | Separation of ions based on their mobility in a buffer gas. | Differentiation of isomeric intermediates and conformers formed during reactions. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Real-Time Reaction Progress

Fourier-Transform Infrared (FTIR) spectroscopy is a versatile and widely used technique for monitoring chemical reactions in real-time. mt.com By tracking changes in the vibrational frequencies of functional groups, FTIR provides a molecular-level view of the transformation of reactants into products. youtube.comresearchgate.net Attenuated Total Reflectance (ATR)-FTIR probes can be directly immersed into a reaction vessel, enabling continuous, in-situ analysis without the need for sampling. researchgate.netyoutube.com This capability is invaluable for studying reaction kinetics, identifying the formation and disappearance of key species, and optimizing reaction conditions. mt.comthermofisher.com

The development of advanced instrumentation has significantly enhanced the speed and resolution of FTIR measurements, allowing for the observation of rapid chemical phenomena. thermofisher.com

Table 3: Real-Time Reaction Monitoring with FTIR Spectroscopy

| Monitored Species | Characteristic IR Band (cm⁻¹) | Information Obtained |

|---|---|---|

| Reactants | Specific vibrational modes of starting materials. | Rate of consumption. |

| Intermediates | Transient absorption bands. | Mechanistic insights. |

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a powerful complement to experimental studies, offering a theoretical framework to understand and predict the behavior of chemical systems.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms and energetics of chemical reactions. DFT calculations can be used to determine the structures of reactants, transition states, and products, as well as their relative energies. This information is critical for understanding reaction pathways and predicting the feasibility of a given transformation. researchgate.net For complex reactions, DFT can help to elucidate the role of catalysts and the origins of chemo- and regioselectivity. researchgate.net By mapping out the potential energy surface, researchers can identify the most likely reaction pathways and the barriers that must be overcome. wikipedia.org

Transition State Theory (TST) and Variational Transition State Theory (VTST) for Kinetic Analysis

Transition State Theory (TST) provides a framework for calculating the rates of chemical reactions. wikipedia.orgfiveable.melibretexts.org It assumes that a reaction proceeds through a high-energy transition state that is in quasi-equilibrium with the reactants. wikipedia.orgyoutube.comyoutube.com The rate of the reaction is then determined by the concentration of the transition state and the frequency with which it converts to products. libretexts.org

Variational Transition State Theory (VTST) is a refinement of TST that variationally optimizes the position of the dividing surface between reactants and products to minimize the calculated reaction rate. iaea.orgwikipedia.orgumn.edu This approach accounts for the recrossing of trajectories and often provides more accurate rate constants, particularly for reactions with complex potential energy surfaces. iaea.orgscispace.com VTST has been successfully applied to a wide range of chemical reactions to predict rate constants and explore the systematics of kinetic isotope effects. iaea.orgrsc.org

Table 4: Comparison of TST and VTST

| Theory | Key Principle | Strengths |

|---|---|---|

| Transition State Theory (TST) | Assumes a single, well-defined transition state at the saddle point of the potential energy surface. wikipedia.org | Conceptually simple and provides qualitative understanding of reaction rates. wikipedia.org |

| Variational Transition State Theory (VTST) | Optimizes the location of the transition state dividing surface to minimize the rate. wikipedia.orgumn.edu | More accurate for complex reactions and provides better agreement with experimental data. iaea.org |

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory for Unimolecular Processes

RRKM theory is a cornerstone of chemical kinetics used to calculate the rate constants of unimolecular reactions. wikipedia.org It assumes that energy is distributed rapidly among all vibrational modes of an energized molecule before any chemical reaction can occur. wikipedia.orgprsu.ac.in The rate of reaction is then determined by the probability of sufficient energy accumulating in the specific vibrational modes that lead to the transition state and, ultimately, to product formation. wikipedia.org

While specific RRKM studies on this compound are not prominent in the literature, the application of this theory to analogous organosilanes, such as methyltrichlorosilane (B1216827) (CH₃SiCl₃), provides a robust model for its expected behavior. osti.govosti.gov For methyltrichlorosilane, RRKM calculations have been used to determine the rate constants for its primary unimolecular decomposition pathways, which include Si-C bond cleavage, C-H bond cleavage, and the elimination of hydrogen chloride (HCl). osti.govosti.gov

Given its structure, the primary unimolecular decomposition pathways for this compound would be expected to involve:

β-elimination of HCl to form vinyltrichlorosilane.

α-elimination of HCl to form a carbene intermediate.

Homolytic cleavage of the Si-C or C-C bonds.

RRKM theory allows for the calculation of rate constants for each potential pathway as a function of temperature and pressure, thereby predicting the major decomposition channels under various conditions. osti.gov The table below illustrates the type of data generated from RRKM calculations for the decomposition of methyltrichlorosilane, which serves as an exemplar for the analysis of this compound. osti.gov

| Temperature (K) | Decomposition Channel | Calculated Rate Constant (s⁻¹) |

|---|---|---|

| 1300 | Si-C Bond Cleavage | 2.5 x 10¹ |

| 1300 | HCl Elimination | 1.1 x 10² |

| 1500 | Si-C Bond Cleavage | 3.0 x 10³ |

| 1500 | HCl Elimination | 7.0 x 10³ |

Computational Analysis of Bond Polarization and Steric Effects

Computational chemistry provides powerful tools for dissecting the intricate relationship between a molecule's structure and its reactivity. ccl.net For this compound, analyzing bond polarization and steric effects is key to understanding its chemical behavior. The silicon atom, bonded to three electron-withdrawing chlorine atoms, is highly electrophilic. This is supported by studies on similar chlorosilanes, like dichlorosilane (B8785471) (SiH₂Cl₂), where the silicon center is susceptible to nucleophilic attack. rsc.org The molecular surface of the molecule, when calculated, would likely show a significant positive electrostatic potential around the silicon atom, making it a prime target for nucleophiles. hydrophobe.org

The molecule's reactivity is also governed by steric hindrance. The bulky trichlorosilyl (B107488) (-SiCl₃) group and the chloro-substituted ethyl group create a congested environment that influences which reaction pathways are favored. nih.gov Computational methods can quantify these steric effects and predict how they might influence the approach of reactants or the stability of transition states. mdpi.com

| Molecular Feature | Predicted Effect | Implication for Reactivity |

|---|---|---|

| Si-Cl Bonds | Highly polarized, electron density drawn towards Cl. | Increases the electrophilicity of the Si atom. |

| C-Cl Bond | Polarized, creating an electrophilic carbon and a site for nucleophilic substitution or elimination. | Facilitates elimination reactions (e.g., dehydrochlorination). |

| Trichlorosilyl Group (-SiCl₃) | Significant steric bulk. | Hinders nucleophilic attack at the silicon center; influences conformational preferences. |

| Dichloroethyl Group (-CHClCH₂Cl) | Steric bulk and multiple reactive sites. | Directs regioselectivity in elimination and substitution reactions. |

Cross-Validation of Theoretical Models with Experimental Data

Cross-validation is a statistical method used to assess the accuracy and predictive power of a computational model by testing it against unknown data. researchgate.netnih.gov In computational chemistry, a theoretical model is constructed using a portion of the available data (the training set), and its robustness is then tested against the remaining data (the validation or test set). taylorandfrancis.comarxiv.org This process helps to prevent overfitting, where a model describes random error or noise instead of the underlying relationship. researchgate.net

For this compound, a theoretical model could be built using quantum chemical methods (e.g., Density Functional Theory, DFT) to calculate properties such as vibrational frequencies, which correspond to peaks in an infrared (IR) or Raman spectrum. To validate this model, the following steps would be taken:

An experimental IR or Raman spectrum of this compound is obtained.

A computational model is used to calculate the theoretical vibrational frequencies.

The calculated frequencies are compared to the experimental peak positions.

A high degree of correlation between the predicted and experimental data validates the theoretical model, confirming that it accurately represents the molecule's geometric and electronic structure. This validated model can then be used with confidence to predict other properties or to study reaction mechanisms that are difficult to probe experimentally.

| Vibrational Mode | Experimental Frequency (cm⁻¹) (from IR Spectrum) | Calculated Frequency (cm⁻¹) (from DFT Model) | Difference (%) |

|---|---|---|---|

| C-H Stretch | 2950 | 2955 | 0.17% |

| C-C Stretch | 1100 | 1108 | 0.73% |

| C-Cl Stretch | 750 | 745 | -0.67% |

| Si-Cl Stretch (asymmetric) | 610 | 615 | 0.82% |

| Si-C Stretch | 580 | 583 | 0.52% |

X-ray Crystallography for Structural Confirmation of Reaction Products

While computational and spectroscopic methods provide powerful insights, X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. umn.edued.gov This technique is indispensable when this compound is used as a precursor in reactions that yield new, crystalline materials. nih.govnih.gov

Organosilanes are known to participate in a variety of reactions, including hydrolysis, condensation, and cross-coupling, which can lead to the formation of complex oligomers, polymers, or novel organometallic compounds. researchgate.netthermofishersci.in If a reaction involving this compound produces a solid product that can be crystallized, single-crystal X-ray diffraction analysis can provide precise information on:

Bond lengths and angles.

The exact connectivity of atoms.

The stereochemistry and conformation of the molecule.

Intermolecular interactions within the crystal lattice.

This definitive structural evidence is crucial for confirming proposed reaction mechanisms and for understanding the structure-property relationships of the newly synthesized materials. umn.edu For example, if this compound were to undergo a hydrolysis and condensation reaction, X-ray crystallography could confirm the structure of the resulting polysiloxane network. wikimedia.org

Applications and Material Science Implications of 1,2 Dichloroethyltrichlorosilane

Role as a Precursor in Organosilicon Synthesis

The reactivity of the silicon-chlorine and carbon-chlorine bonds in 1,2-Dichloroethyltrichlorosilane makes it a key starting material for the synthesis of more complex organosilicon compounds. These intermediates are crucial for creating materials with tailored properties.

Synthesis of Advanced Organosilicon Intermediates

This compound is instrumental in the synthesis of advanced organosilicon intermediates, which are molecules that serve as stepping stones to larger, more functional structures. A notable application is in the preparation of other functionalized silanes through reactions that selectively target the chlorine atoms. For instance, it can be used in Grignard reactions to create new carbon-silicon bonds.

A key example is the synthesis of Dichloromethyl[2-(trichlorosilyl)ethyl]silane. In this process, this compound can be reacted with magnesium to form a Grignard reagent, Cl₃Si-CH₂CH₂MgCl. This intermediate is then reacted with another silane (B1218182), such as dichloromethylsilane, to yield the final, more complex organosilicon product. This demonstrates the role of this compound as a foundational molecule for building more elaborate organosilicon structures with multiple reactive sites.

| Precursor | Reagent | Intermediate | Final Product |

| This compound | Mg | Cl₃Si-CH₂CH₂MgCl | Dichloromethyl[2-(trichlorosilyl)ethyl]silane |

Development of Complex Organosilicon Scaffolds

The development of complex three-dimensional organosilicon scaffolds is critical for applications in areas such as catalysis, separation technologies, and advanced electronics. This compound can serve as a precursor for the formation of silsesquioxanes, which are cage-like or ladder-like structures with the empirical formula (RSiO₁.₅)ₙ.

The hydrolysis and condensation of the trichlorosilyl (B107488) group in this compound can lead to the formation of a polysilsesquioxane network. The presence of the dichloroethyl group provides additional reactive sites that can be used to further functionalize the scaffold or to link different silsesquioxane cages together, creating highly complex and functional materials. These materials can be used as electronic materials, optical materials, or as additives to enhance the properties of polymers.

Integration into Polymer Chemistry

The ability of this compound to undergo polymerization and co-polymerization reactions makes it a valuable component in the design of new silicone polymers with specialized properties.

Monomer for Silicone Polymer Synthesis

The trichlorosilyl group of this compound is highly susceptible to hydrolysis. This reaction replaces the chlorine atoms with hydroxyl (-OH) groups, forming a reactive silanetriol intermediate. These intermediates can then undergo condensation reactions, eliminating water to form stable siloxane (-Si-O-Si-) bonds, which are the backbone of silicone polymers.

The hydrolysis and subsequent condensation of this compound can be controlled to produce linear or cross-linked silicone polymers. The presence of the dichloroethyl group along the polymer chain introduces functionality that can be exploited for further chemical modification or to influence the polymer's physical and chemical properties.

Design of Specialty Silicone Polymers

The incorporation of this compound into a polymer backbone allows for the design of specialty silicones. The chlorine atoms on the ethyl group provide reactive handles for post-polymerization modification. For example, these chlorine atoms can be substituted with other functional groups to tailor the polymer's properties, such as its refractive index, thermal stability, or chemical resistance. This approach is valuable for creating materials for specific high-performance applications.

Contributions to Organic-Inorganic Composite Materials

This compound plays a significant role as a coupling agent in the fabrication of organic-inorganic composite materials. These materials combine the properties of both organic polymers and inorganic materials to achieve performance characteristics that are not possible with either component alone.

Utilization as a Silane Coupling Agent or its Derivative

In the case of this compound (Cl₂CHCH₂SiCl₃), the trichlorosilyl (-SiCl₃) group serves as the reactive site for bonding with inorganic surfaces. These chloro groups are readily hydrolyzable in the presence of moisture to form reactive silanol (B1196071) groups (-Si(OH)₃). These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like glass, metal oxides, and silica, forming stable covalent Si-O-substrate bonds. wiley-vch.de

The 1,2-dichloroethyl group (-CHClCH₂Cl) represents the organofunctional part of the molecule. While not a conventional functional group for direct copolymerization with common resins like epoxies or acrylates, the chlorine atoms offer pathways for further chemical modification. These chlorine atoms can be substituted through various nucleophilic substitution reactions to introduce other desired functionalities. For instance, they could potentially be replaced by amino, epoxy, or vinyl groups, thereby transforming the molecule into a more versatile coupling agent compatible with a wider range of polymer matrices.

Table 1: General Mechanism of Silane Coupling Agents

| Step | Description |

| Hydrolysis | The hydrolyzable groups on the silicon atom (e.g., -Cl in this compound) react with water to form reactive silanol groups (-Si-OH). |

| Condensation | The silanol groups condense with each other to form oligomeric siloxanes. |

| Surface Bonding | The silanol groups or oligomers form hydrogen bonds and subsequently covalent bonds with hydroxyl groups on the surface of an inorganic substrate. |

| Organic Interpenetration | The organofunctional group of the silane interacts with the organic polymer matrix, either through chemical reaction or physical entanglement, creating a strong interface. |

While specific data on the performance of this compound as a coupling agent is scarce, its fundamental structure suggests it could be a precursor to more complex, functionalized silanes used for this purpose.

Emerging Applications in Specialized Chemical Synthesis

The reactivity of this compound makes it a candidate as a precursor in specialized chemical synthesis, particularly in the field of organosilicon chemistry. The presence of multiple reactive sites—the three chlorine atoms on the silicon and the two on the ethyl chain—allows for a variety of chemical transformations.

Organosilicon compounds are widely used in materials science, medicinal chemistry, and synthetic chemistry. nih.gov The synthesis of these compounds often relies on the reaction of functionalized silanes. This compound can serve as a building block for creating more complex organosilicon molecules. For example, the trichlorosilyl group can undergo reactions with Grignard reagents or organolithium compounds to introduce organic groups at the silicon atom.

Design and Synthesis of Novel Functional Materials

The design and synthesis of novel functional materials often involve the incorporation of specific chemical moieties to impart desired properties such as hydrophobicity, thermal stability, or specific reactivity. The unique structure of this compound offers potential avenues for creating such materials.

One area of application is in surface modification. The trichlorosilyl group can be used to anchor the molecule to a variety of substrates, as discussed previously. The 1,2-dichloroethyl group, once attached to a surface, can then be further functionalized. This two-step approach allows for the creation of surfaces with tailored properties. For instance, the chlorine atoms could be replaced by long alkyl chains to create a hydrophobic surface or by polar groups to create a hydrophilic surface. The surface functionalization of nanoparticles, for example, is a critical area of research for applications in nanomedicine and materials science, where tailored surface properties are essential. nih.govnih.govmdpi.com

Furthermore, this compound could potentially be used in the synthesis of specialized polymers. While the dichloroethyl group is not readily polymerizable on its own, it can be modified to contain a polymerizable group. Alternatively, the entire molecule could be used as a monomer in condensation polymerization reactions, leading to the formation of polysiloxanes or other silicon-containing polymers with chlorinated side chains. These chlorinated groups could then serve as sites for post-polymerization modification, allowing for the synthesis of a wide range of functional polymers.

Table 2: Potential Research Directions for this compound in Functional Material Synthesis

| Research Area | Potential Application of this compound | Desired Material Property |

| Surface Engineering | Precursor for creating self-assembled monolayers on various substrates. | Hydrophobicity/hydrophilicity, biocompatibility, anti-fouling properties. |

| Nanoparticle Functionalization | Modifying the surface of nanoparticles (e.g., silica, titania) to improve dispersion and compatibility in polymer matrices. nih.govnih.govmdpi.com | Enhanced mechanical strength, thermal stability, and optical properties of nanocomposites. |

| Polymer Synthesis | Monomer or precursor for the synthesis of functional organosilicon polymers. | Tailored refractive index, gas permeability, thermal and chemical resistance. |

| Precursor for Catalysts | Synthesis of supported catalysts where the silane is used to anchor a catalytic species to a solid support. | Heterogeneous catalysis with improved stability and reusability. |

Conclusion and Future Research Directions

Current Understanding of 1,2-Dichloroethyltrichlorosilane Chemistry

The chemistry of this compound is fundamentally anchored in the properties of the silicon-carbon bond and the influence of its multiple chlorine substituents. The electronegativity difference between silicon (1.8 on the Pauling scale) and carbon (2.5) results in a polar Si-C bond, a key feature of organosilicon compounds. longdom.org The presence of five chlorine atoms significantly influences the molecule's reactivity, primarily at the highly reactive trichlorosilyl (B107488) (-SiCl₃) group. This group is susceptible to nucleophilic substitution, allowing the chlorine atoms to be replaced by a variety of functional groups.

Hydrolysis of the Si-Cl bonds is a characteristic reaction, leading to the formation of silanols, which can then condense to form polysiloxanes. This reactivity is the foundation for the production of silicones, a major application of organosilicon chemistry. longdom.orgrsc.org While specific studies on this compound are not abundant in publicly available literature, its behavior can be inferred from the well-established chemistry of similar chloro-functionalized organotrichlorosilanes. The dichloroethyl group (Cl₂C₂H₃-) is generally less reactive than the trichlorosilyl group under many conditions.

Unexplored Reactivity Pathways and Synthetic Opportunities

While the basic reactivity of the trichlorosilyl group is understood, many potential reaction pathways for this compound remain to be investigated. The interplay between the two chlorinated carbons and the trichlorosilyl group presents intriguing synthetic possibilities that are not yet fully explored.

One area of potential is the selective functionalization of the dichloroethyl moiety. The development of catalytic systems that can selectively substitute one or both chlorine atoms on the ethyl chain without disturbing the trichlorosilyl group would open up avenues for creating novel bifunctional organosilanes. These could serve as unique monomers for specialty polymers or as cross-linking agents with tailored properties.

Furthermore, the potential for reductive coupling reactions involving the carbon-chlorine bonds, possibly in the presence of a transition metal catalyst, could lead to the formation of new carbon-carbon or carbon-heteroatom bonds. This approach, which has seen success with other alkyl halides, could be adapted for this compound to synthesize more complex organosilicon structures. nih.gov The development of transition-metal-free borylation of organic halides also presents an interesting, though yet unexplored, possibility for this compound. nih.gov

Potential for Advanced Materials Development

The unique structure of this compound makes it a promising, albeit currently underutilized, precursor for advanced materials. The high chlorine content and the presence of the reactive trichlorosilyl group offer multiple handles for incorporation into polymeric or inorganic matrices.

Upon hydrolysis and condensation of the trichlorosilyl group, the resulting polysiloxane backbone would be decorated with dichloroethyl groups. These pendant groups could serve as sites for post-polymerization modification, allowing for the tuning of the material's surface properties, such as hydrophobicity, refractive index, or adhesion. The presence of chlorine atoms could also enhance the flame retardancy of the resulting silicone materials.

Moreover, this compound could be used in surface modification of substrates like silica, glass, or metal oxides. The trichlorosilyl group can readily react with surface hydroxyl groups to form a robust, covalently bound monolayer. The dichloroethyl groups presented on the surface could then be used to impart specific functionalities or to initiate surface-grafted polymerization. The combination of siloxane chemistry with organic chemistry is a promising trend for creating novel organosilicon-organic copolymers. sbfchem.com

Future Theoretical and Experimental Methodologies in Organosilicon Research

Advancements in both theoretical and experimental techniques are poised to deepen our understanding and expand the applications of organosilicon compounds like this compound. numberanalytics.comresearchgate.net

Theoretical Methodologies: Quantum chemical computational studies are becoming increasingly powerful in predicting the reactivity and properties of organosilicon compounds. nih.gov Future theoretical work could focus on:

Reaction Pathway Mapping: Using density functional theory (DFT) and ab initio molecular orbital calculations to model the reaction mechanisms of this compound with various reagents, helping to identify kinetic and thermodynamic products and to design more selective synthetic routes. nih.gov

Materials Property Prediction: Employing molecular dynamics simulations to predict the bulk properties of polymers derived from this monomer, such as thermal stability, mechanical strength, and permeability.

Spectroscopic Prediction: Calculating NMR and vibrational spectra to aid in the characterization of new compounds derived from this compound. researchgate.net

Experimental Methodologies: On the experimental front, new techniques will enable more precise synthesis and characterization:

Advanced Catalysis: The development of novel catalysts for selective C-Cl bond activation will be crucial for unlocking the synthetic potential of the dichloroethyl group. This includes exploring photocatalysis and metallaphotoredox catalysis. nih.govnumberanalytics.com

High-Throughput Screening: The use of automated synthesis and screening platforms could accelerate the discovery of new reactions and materials based on this compound.

In-situ Spectroscopic Analysis: Techniques like in-situ FTIR and Raman spectroscopy can provide real-time monitoring of reactions, leading to a better understanding of reaction kinetics and intermediates.

The continued evolution of these theoretical and experimental tools will undoubtedly uncover new and exciting chemistry for this compound and the broader field of organosilicon science. google.com

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

| This compound | C₂H₃Cl₅Si |

| Tetraethylsilane | Si(C₂H₅)₄ |

| Tris(trimethylsilyl)silane | C₉H₂₈Si₄ |

| 1,2-dichloroethane (B1671644) | C₂H₄Cl₂ |

| 1,2-dichloroethylene | C₂H₂Cl₂ |

Interactive Data Table: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂H₃Cl₅Si |

| Molecular Weight | 232.396 g/mol |

| Density | 1.503 g/cm³ |

| Boiling Point | 189.1 °C at 760 mmHg |

| Flash Point | 79.5 °C |

| Index of Refraction | 1.484 |

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 1,2-dichloroethyltrichlorosilane, and how can reaction conditions be standardized to ensure reproducibility?

- Methodological Answer : The compound can be synthesized via chlorination of ethyltrichlorosilane intermediates or through controlled addition of chlorine to ethylsilane derivatives. Reaction parameters such as temperature (typically 50–80°C), solvent polarity, and catalyst selection (e.g., FeCl₃) significantly influence yield . Purity assessment should involve gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm structural integrity and rule out side products like trichlorosilane byproducts .

Q. How should researchers safely handle this compound given its reactivity and toxicity profile?

- Methodological Answer : Due to its hydrolytic sensitivity and potential release of HCl vapor, experiments must be conducted under inert atmospheres (e.g., nitrogen/argon gloveboxes). Personal protective equipment (PPE) should include acid-resistant gloves and fume hoods rated for chlorinated compounds. Emergency protocols for spills should neutralize residual silane with sodium bicarbonate . Toxicity data from analogous chlorosilanes (e.g., methyltrichlorosilane) suggest acute respiratory irritation; pre-experiment risk assessments should follow ATSDR guidelines for chlorinated organosilicons .

Q. What analytical techniques are most reliable for characterizing this compound in mixed reaction systems?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) can identify Si-Cl stretching bands (~480–520 cm⁻¹), while Raman spectroscopy distinguishes C-Cl vibrational modes. Quantitative analysis requires calibration with certified reference materials (CRMs) to minimize matrix effects. High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is suitable for trace impurity detection .

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl-dichloro moiety influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Computational modeling (e.g., density functional theory (DFT)) reveals that the dichloroethyl group increases steric hindrance at the silicon center, reducing nucleophilic substitution rates compared to methyltrichlorosilane. Experimental validation involves kinetic studies under varying solvent dielectric constants (e.g., toluene vs. THF) to isolate electronic effects. Contrast with diethylchlorosilane (CAS 1609-19-4) highlights the role of chlorine substitution .

Q. What strategies resolve contradictions in reported toxicity data for chlorinated silanes, including this compound?

- Methodological Answer : Systematic reviews should prioritize peer-reviewed studies using OECD-compliant assays (e.g., OECD 423 for acute oral toxicity). Discrepancies in LD₅₀ values may arise from differences in solvent carriers (e.g., DMSO vs. saline). Meta-analyses should adjust for confounding variables like purity (>99% vs. technical grade) and exposure duration .

Q. How can computational toxicology models predict environmental persistence and bioaccumulation of this compound?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) tools like EPI Suite to estimate log Kow (octanol-water partition coefficient) and biodegradation half-lives. Experimental validation requires hydrolysis studies under pH-controlled conditions (pH 4–10) to quantify siloxane formation rates. Compare with EPA’s CHEM21 database for analogous compounds (e.g., trichloroethylsilane) .

Data Gaps and Research Priorities

- Priority 1 : Develop certified reference standards for this compound to improve analytical reproducibility. Current methods rely on in-house syntheses, leading to variability in reported physicochemical properties .

- Priority 2 : Investigate long-term ecotoxicological impacts using microcosm models to assess silane breakdown products (e.g., SiO₂ nanoparticles) in aquatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.